molecular formula C9H19N7 B14362366 N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine CAS No. 92987-87-6

N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine

Katalognummer: B14362366
CAS-Nummer: 92987-87-6
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: JRNUPCKZIFKLIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an aminohexyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminohexyl groups.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. The triazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of the aminohexyl group enhances its ability to interact with biological molecules, making it valuable in biomedical research and applications.

Eigenschaften

CAS-Nummer

92987-87-6

Molekularformel

C9H19N7

Molekulargewicht

225.29 g/mol

IUPAC-Name

2-N-(6-aminohexyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H19N7/c10-5-3-1-2-4-6-13-9-15-7(11)14-8(12)16-9/h1-6,10H2,(H5,11,12,13,14,15,16)

InChI-Schlüssel

JRNUPCKZIFKLIC-UHFFFAOYSA-N

Kanonische SMILES

C(CCCNC1=NC(=NC(=N1)N)N)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.